molecular formula C20H27N3O3S B3015807 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1171763-21-5

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B3015807
CAS No.: 1171763-21-5
M. Wt: 389.51
InChI Key: BZPAUGWMBIBSTD-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. In this case, the reaction between 3,4-dimethoxybenzyl isocyanate and 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine would form the desired urea compound.

    Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. After the desired reactions are complete, these protecting groups are removed.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Its unique structure could make it useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound could be used as a tool to study biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)ethyl)urea: Lacks the thiophen-3-yl group, which may affect its chemical properties and biological activity.

    1-(3,4-Dimethoxybenzyl)-3-(2-(thiophen-3-yl)ethyl)urea: Lacks the pyrrolidin-1-yl group, potentially altering its reactivity and interactions with biological targets.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both the pyrrolidin-1-yl and thiophen-3-yl groups, which may confer distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, stability, and interactions with molecular targets.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-25-18-6-5-15(11-19(18)26-2)12-21-20(24)22-13-17(16-7-10-27-14-16)23-8-3-4-9-23/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPAUGWMBIBSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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